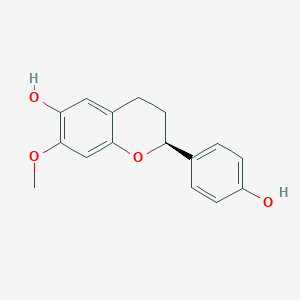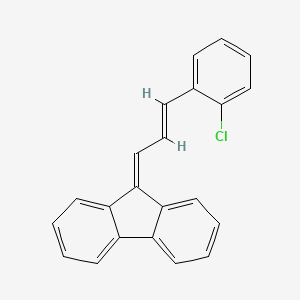
6,4'-Dihydroxy-7-methoxyflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,4’-Dihydroxy-7-methoxyflavan is a flavonoid compound that can be isolated from the heartwood of Dalbergia odorifera . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties . It has been studied for its potential therapeutic applications, particularly in the treatment of bone-related diseases such as osteoporosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-Dihydroxy-7-methoxyflavan typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under acidic conditions to form the flavan structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of 6,4’-Dihydroxy-7-methoxyflavan can be achieved through the extraction from natural sources such as Dalbergia odorifera. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material . The extracted compound is then purified using techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,4’-Dihydroxy-7-methoxyflavan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavan derivatives.
Substitution: Formation of acylated or alkylated flavan derivatives.
Aplicaciones Científicas De Investigación
6,4’-Dihydroxy-7-methoxyflavan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of antioxidant and anti-inflammatory products.
Mecanismo De Acción
The mechanism of action of 6,4’-Dihydroxy-7-methoxyflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa-B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Neuroprotective Activity: It protects neurons from oxidative damage and inflammation by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Comparación Con Compuestos Similares
6,4’-Dihydroxy-7-methoxyflavan can be compared with other similar flavonoid compounds:
6,4’-Dihydroxy-7-methoxyflavanone: Similar in structure but differs in the presence of a ketone group at the C-4 position.
7,4’-Dihydroxyflavan: Lacks the methoxy group at the C-7 position.
4’-Hydroxy-7-methoxyflavan: Lacks the hydroxyl group at the C-6 position.
These comparisons highlight the unique structural features of 6,4’-Dihydroxy-7-methoxyflavan, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-9-15-11(8-13(16)18)4-7-14(20-15)10-2-5-12(17)6-3-10/h2-3,5-6,8-9,14,17-18H,4,7H2,1H3/t14-/m0/s1 |
Clave InChI |
RHHDYYWXCOHKMQ-AWEZNQCLSA-N |
SMILES isomérico |
COC1=C(C=C2CC[C@H](OC2=C1)C3=CC=C(C=C3)O)O |
SMILES canónico |
COC1=C(C=C2CCC(OC2=C1)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
